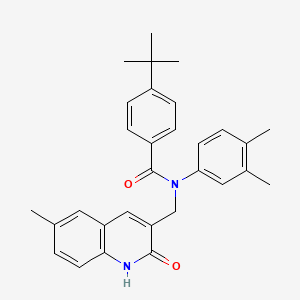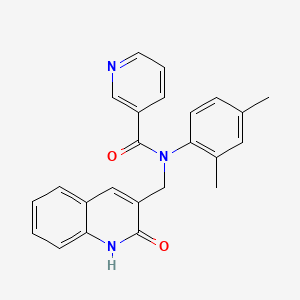
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinamide, which is a form of vitamin B3.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In neuroprotection, it has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In antimicrobial activity, it has been shown to disrupt the cell membrane and inhibit the activity of various enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide are diverse and depend on the specific application. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In neuroprotection, it has been shown to reduce oxidative stress and inflammation in the brain. In antimicrobial activity, it has been shown to inhibit the growth of various strains of bacteria and fungi.
実験室実験の利点と制限
The advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide in lab experiments include its potent activity against cancer cells, neuroprotection, and antimicrobial activity. However, there are some limitations to its use, including its relatively high cost and potential toxicity at high concentrations.
将来の方向性
There are many future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide. One potential direction is the development of novel derivatives with improved activity and reduced toxicity. Another direction is the study of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a promising compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and develop novel derivatives with improved activity and reduced toxicity.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,4-dimethylbenzaldehyde with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with nicotinoyl chloride to produce the final compound.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been shown to protect against oxidative stress and reduce inflammation in the brain. In antimicrobial activity, it has exhibited potent activity against various strains of bacteria and fungi.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-22(17(2)12-16)27(24(29)19-7-5-11-25-14-19)15-20-13-18-6-3-4-8-21(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPZVXTCHAHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

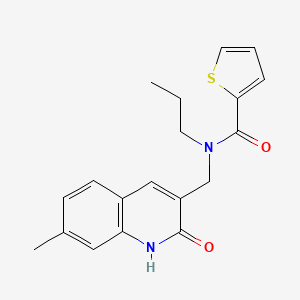
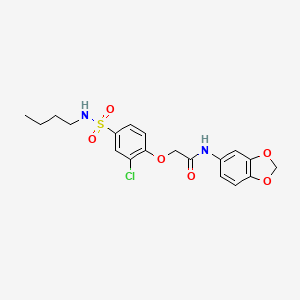
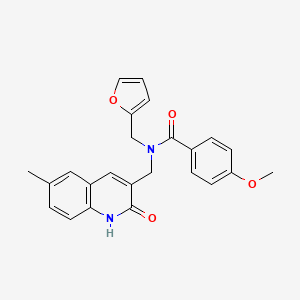
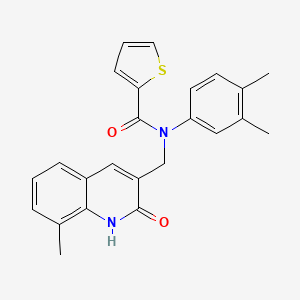
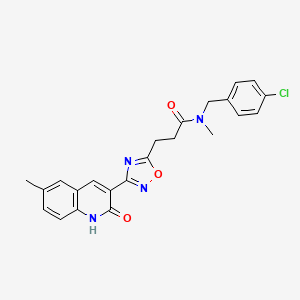
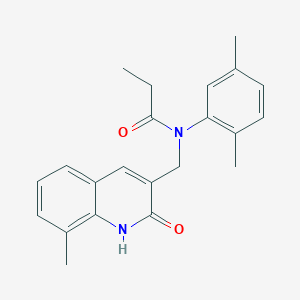

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)

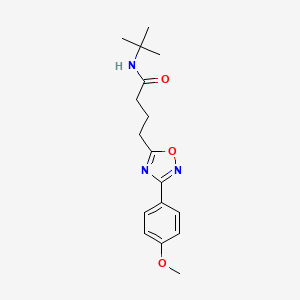
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
